N-Cyclohexyl-N-Methylaniline (CAS 18707-43-2): A Comprehensive Technical Guide on Structure, Properties, and Synthetic Methodologies
N-Cyclohexyl-N-Methylaniline (CAS 18707-43-2): A Comprehensive Technical Guide on Structure, Properties, and Synthetic Methodologies
Executive Summary
N-cyclohexyl-N-methylaniline is a sterically hindered tertiary amine of significant interest in advanced organic synthesis, medicinal chemistry, and transition-metal catalysis. The integration of a bulky cyclohexyl group and a methyl group on the aniline nitrogen creates a unique steric and electronic environment. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural mechanics, and causality-driven synthetic protocols.
Chemical Structure & Molecular Mechanics
The core structure of N-cyclohexyl-N-methylaniline features an aniline moiety substituted at the nitrogen atom with both a methyl and a cyclohexyl group.
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Steric Hindrance : The bulky cyclohexane ring forces the nitrogen lone pair into a specific conformational alignment, significantly increasing the steric bulk around the nitrogen center. This makes it an excellent candidate for probing steric effects in 1[1].
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Electronic Effects : The electron-donating nature of the alkyl groups increases the electron density on the aromatic ring, activating it towards electrophilic aromatic substitution, while the steric bulk simultaneously directs incoming electrophiles to the para position.
Physicochemical Properties
The following table summarizes the quantitative physical and chemical data for N-cyclohexyl-N-methylaniline.
| Property | Value |
| IUPAC Name | N-cyclohexyl-N-methylaniline |
| CAS Registry Number | 2[2] |
| Molecular Formula | 3[3] |
| Molecular Weight | 189.30 g/mol |
| Appearance | 4[4] |
| Density | ~0.996 g/mL (Extrapolated from 5)[5] |
| Boiling Point | ~191-192 °C at 73 mmHg (Extrapolated from 5)[5] |
Synthetic Workflows and Causality-Driven Protocols
The synthesis of hindered tertiary amines requires highly chemoselective methods to prevent over-reduction or side-product formation. Below are two validated methodologies.
Direct Reductive Amination (DRA) via Trichlorosilane
This protocol utilizes 4 activated by an organic Lewis base[4].
Step 1: Reagent Preparation & Mixing
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Action : To a solution of cyclohexanone (0.2 mmol) and N-methylaniline (0.24 mmol) in anhydrous dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol)[4].
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Causality : Anhydrous DCM prevents the premature hydrolysis of the highly sensitive iminium intermediate. TMEDA acts as an organic Lewis base activator, which coordinates with trichlorosilane to enhance its hydridic character.
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Validation Check : Ensure the solution is completely homogeneous. The presence of any biphasic separation indicates moisture contamination, which will severely depress the yield.
Step 2: Iminium Pre-Equilibrium
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Action : Stir the mixture at room temperature for 30 minutes[4].
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Causality : This incubation period allows the amine and ketone to undergo nucleophilic addition and subsequent dehydration, establishing a steady-state concentration of the hemiaminal/iminium ion complex before the reducing agent is introduced.
Step 3: Reduction Phase
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Action : Add trichlorosilane (40 μL, 0.4 mmol) dropwise to the stirring mixture, then stir continuously for 36 hours at room temperature[4].
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Causality : Trichlorosilane is a mild reducing agent. Dropwise addition controls the exothermic generation of the active hydride species, preventing thermal degradation of the iminium ion.
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Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc (20:1) mobile phase. The reaction is self-validating when the starting ketone spot is entirely consumed[4].
Step 4: Quenching and Isolation
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Action : Quench the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3), extract with DCM, dry over MgSO4, and concentrate under vacuum[4].
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Causality : NaHCO3 safely neutralizes the acidic silane byproducts and decomposes unreacted trichlorosilane, preventing unwanted side reactions during solvent evaporation.
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Validation Check : The cessation of effervescence (CO2 gas evolution) upon NaHCO3 addition confirms that all residual acidic species have been successfully neutralized.
Figure 1: Step-by-step workflow for the synthesis of N-cyclohexyl-N-methylaniline via DRA.
Reductive Methylation via Sodium Cyanoborohydride
An alternative approach involves the 1[1].
Step 1: Reagent Assembly & Acidic Catalysis
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Action : Mix N-cyclohexylaniline (4.0 mmol), paraformaldehyde (12.0 mmol), and Na(CN)BH3 (12.0 mmol) in THF. Add glacial acetic acid (12.0 mmol) dropwise[1].
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Causality : Paraformaldehyde depolymerizes to provide formaldehyde. Na(CN)BH3 specifically reduces iminium ions in mildly acidic conditions. Acetic acid lowers the pH to the optimal window (~4-5) for iminium ion formation.
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Validation Check : Verify the pH of the solution using indicator paper. If the pH drops too low, the amine is fully protonated and unreactive.
Step 2: Thermal Activation & Workup
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Action : Stir in an oil bath at 50°C overnight. Cool and quench with saturated NaHCO3(aq)[1].
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Causality : Heat drives the depolymerization of paraformaldehyde. The basic quench neutralizes the acetic acid and decomposes residual cyanoborohydride.
Mechanistic Pathway Analysis
The Direct Reductive Amination (DRA) mechanism relies on the precise orchestration of nucleophilic attack and hydride transfer.
Figure 2: Mechanistic pathway of the direct reductive amination highlighting intermediate states.
Analytical Characterization Standards
Accurate structural verification is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the4 used to validate the purity and structure of the synthesized compound[4].
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1H | 7.22 | t | 2H | 7.7 | Meta-aromatic protons |
| 1H | 6.79 | d | 2H | 8.1 | Ortho-aromatic protons |
| 1H | 6.69 | t | 1H | 7.2 | Para-aromatic proton |
| 1H | 3.54–3.61 | m | 1H | - | Cyclohexyl methine (CH-N) |
| 1H | 2.78 | s | 3H | - | N-methyl protons (CH3) |
| 1H | 1.67–1.87 | m | 5H | - | Cyclohexyl methylene (equatorial) |
| 1H | 1.12–1.44 | m | 5H | - | Cyclohexyl methylene (axial) |
Note: Purification is typically achieved via flash chromatography using a hexane/EtOAc (20:1) solvent system, yielding a highly pure light yellow oil[4].
